2-Hydroxyethyl cyclohexanecarboxylate

Description

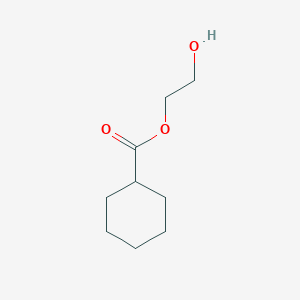

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBNKZUJQWPLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167239 | |

| Record name | 2-Hydroxyethyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16179-44-5 | |

| Record name | Cyclohexanecarboxylic acid, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16179-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016179445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for 2 Hydroxyethyl Cyclohexanecarboxylate

Esterification Reactions for Compound Synthesis

Esterification represents the most direct and widely employed approach for the synthesis of 2-Hydroxyethyl cyclohexanecarboxylate (B1212342). This involves the reaction of a carboxylic acid with an alcohol, in this case, cyclohexanecarboxylic acid and ethylene (B1197577) glycol.

Direct Esterification of Cyclohexanecarboxylic Acid and Ethylene Glycol

The direct esterification of cyclohexanecarboxylic acid with ethylene glycol is a condensation reaction that forms the monoester, 2-Hydroxyethyl cyclohexanecarboxylate, and water as a byproduct. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the product side and maximize the yield. This can be achieved through methods such as azeotropic distillation.

Investigation of Catalytic Systems in Esterification Processes

Catalysts are instrumental in accelerating the rate of esterification. Research has explored both heterogeneous and homogeneous catalytic systems to optimize the synthesis of this compound.

Recent studies have highlighted the efficacy of tungstophosphoric acid-intercalated MgAl layer double hydroxides (LDHs) as active heterogeneous catalysts for the esterification of cyclohexanecarboxylic acid with ethylene glycol. These catalysts are particularly noteworthy because their active sites are located in the interlayer of the LDH structure.

The interlayer spacing of these catalysts has been shown to significantly influence their activity. A larger interlayer spacing generally favors the esterification of bulky molecules like cyclohexanecarboxylic acid by facilitating access to the catalytic sites. The esterification kinetics of cyclohexanecarboxylic acid over these LDH catalysts have been found to follow a first-order reaction.

| Catalyst | Interlayer Spacing (d003) | Activation Energy (Ea) |

|---|---|---|

| Tungstophosphoric Acid-Intercalated MgAl LDH | 1.46 nm | 26.25 kJ mol–1 |

| Tungstophosphoric Acid-Intercalated MgAl LDH | 1.07 nm | 32.18 kJ mol–1 |

While heterogeneous catalysts offer advantages in terms of separation and reusability, homogeneous catalysts are also employed in esterification reactions. These catalysts are in the same phase as the reactants, typically a liquid phase. Common homogeneous catalysts for esterification include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. These proton acids work by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

In the context of producing this compound, a homogeneous acid catalyst would facilitate the reaction between cyclohexanecarboxylic acid and ethylene glycol in a suitable solvent. The choice of catalyst and reaction conditions can influence the reaction rate and the selectivity towards the desired monoester. Basic homogeneous catalysts can also be used, which typically function by deprotonating the alcohol to increase its nucleophilicity.

Regioselectivity in Ester Formation (e.g., Unilateral vs. Bilateral Ester Products)

A critical aspect of the esterification of ethylene glycol with cyclohexanecarboxylic acid is regioselectivity, which dictates the formation of the unilateral (monoester) product, this compound, versus the bilateral (diester) product, ethylene glycol dicyclohexanecarboxylate.

The formation of these two products is a consecutive reaction. Initially, cyclohexanecarboxylic acid reacts with one of the hydroxyl groups of ethylene glycol to form the monoester. This monoester can then react with a second molecule of cyclohexanecarboxylic acid to yield the diester.

The selectivity towards the monoester can be controlled by several factors:

Molar Ratio of Reactants: Utilizing a molar excess of ethylene glycol relative to cyclohexanecarboxylic acid favors the formation of the monoester. This ensures that there is a higher probability of a cyclohexanecarboxylic acid molecule reacting with an unreacted ethylene glycol molecule rather than with the already formed monoester.

Reaction Time: Shorter reaction times can favor the isolation of the monoester before significant conversion to the diester occurs.

Catalyst Choice: The nature of the catalyst can also influence the product distribution. Some catalysts may exhibit a preference for the formation of the monoester.

| Product | Structure | Description |

|---|---|---|

| This compound | Unilateral Ester | Monoester formed from one molecule of cyclohexanecarboxylic acid and one molecule of ethylene glycol. |

| Ethylene glycol dicyclohexanecarboxylate | Bilateral Ester | Diester formed from two molecules of cyclohexanecarboxylic acid and one molecule of ethylene glycol. |

Derivatization from Cyclohexane (B81311) Carboxylic Acid Precursors

Besides direct esterification, this compound can also be synthesized through the derivatization of more reactive precursors of cyclohexane carboxylic acid. These methods can sometimes offer advantages in terms of reaction conditions and yields.

One such approach involves the use of cyclohexanecarbonyl chloride . This acid chloride is highly reactive towards nucleophiles like alcohols. The reaction of cyclohexanecarbonyl chloride with ethylene glycol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, readily yields the desired ester. This method is often suitable for laboratory-scale synthesis where the higher cost of the acid chloride is not a primary concern.

Another derivatization route is transesterification . This involves the reaction of an existing ester of cyclohexanecarboxylic acid, such as methyl cyclohexanecarboxylate , with ethylene glycol. This reaction is typically catalyzed by an acid or a base. For instance, a carbonate salt like potassium carbonate can efficiently catalyze the transesterification. The equilibrium is driven towards the formation of this compound by removing the lower-boiling alcohol byproduct, in this case, methanol (B129727).

Approaches Involving Potassium Salts of Cyclohexanecarboxylic Acids

The synthesis of this compound can be theoretically approached through the nucleophilic substitution reaction of potassium cyclohexanecarboxylate with a suitable 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. This method is analogous to the well-established Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether. In this esterification context, the carboxylate anion acts as the nucleophile.

The reaction proceeds via an SN2 mechanism, wherein the oxygen of the carboxylate group attacks the electrophilic carbon of the 2-haloethanol, displacing the halide leaving group. To facilitate this reaction, a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically employed to solvate the potassium cation without solvating the carboxylate anion, thereby enhancing its nucleophilicity.

A general reaction scheme for this approach is presented below:

Table 1: Proposed Reaction Parameters for the Synthesis of this compound from Potassium Cyclohexanecarboxylate

| Parameter | Proposed Condition | Rationale |

| Reactants | Potassium cyclohexanecarboxylate, 2-Chloroethanol or 2-Bromoethanol | Carboxylate as nucleophile, haloethanol as electrophile. |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvent to enhance nucleophilicity. |

| Temperature | Elevated temperatures (e.g., 50-100 °C) | To overcome the activation energy of the SN2 reaction. |

| Stoichiometry | Near equimolar amounts or a slight excess of the haloethanol | To ensure complete conversion of the potassium salt. |

Functional Group Interconversions for 2-Hydroxyethyl Moiety Integration

Several established functional group interconversion strategies can be employed to introduce the 2-hydroxyethyl moiety onto a cyclohexanecarboxylic acid precursor. These methods offer versatility and are often high-yielding.

Fischer-Speier Esterification: This is a direct, acid-catalyzed esterification of cyclohexanecarboxylic acid with ethylene glycol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product, an excess of one of the reactants (usually the more volatile one) can be used, or water can be removed as it is formed, for instance, by azeotropic distillation with a suitable solvent like toluene.

Reaction with Cyclohexanecarbonyl Chloride: A highly reactive derivative of cyclohexanecarboxylic acid, cyclohexanecarbonyl chloride, can be readily reacted with ethylene glycol to form this compound. researchgate.netpku.edu.cn This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The high reactivity of the acid chloride allows for milder reaction conditions compared to Fischer esterification.

Transesterification: An existing ester of cyclohexanecarboxylic acid, such as methyl or ethyl cyclohexanecarboxylate, can be converted to the desired 2-hydroxyethyl ester via transesterification with ethylene glycol. gychbjb.comcabidigitallibrary.orgresearchgate.net This reaction is typically catalyzed by either an acid or a base. The equilibrium is driven towards the product by using a large excess of ethylene glycol or by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) by distillation.

Reaction with Ethylene Carbonate: A more contemporary and atom-economical approach involves the reaction of cyclohexanecarboxylic acid with ethylene carbonate. gychbjb.com This reaction, often catalyzed by a base, proceeds via an alkoxylation pathway, where the carboxylic acid opens the cyclic carbonate to form the 2-hydroxyethyl ester, with the only byproduct being carbon dioxide. This method avoids the formation of water or other byproducts that need to be separated.

Table 2: Comparison of Functional Group Interconversion Methodologies

| Method | Reactants | Catalyst/Reagent | Byproducts | Advantages | Disadvantages |

| Fischer Esterification | Cyclohexanecarboxylic acid, Ethylene glycol | Strong acid (e.g., H₂SO₄) | Water | Readily available starting materials. | Reversible reaction, requires water removal. |

| Acid Chloride Route | Cyclohexanecarbonyl chloride, Ethylene glycol | Base (e.g., Pyridine) | HCl (neutralized by base) | High reactivity, often high yield. | Requires preparation of the acid chloride. |

| Transesterification | Cyclohexanecarboxylate ester, Ethylene glycol | Acid or Base | Lower alcohol (e.g., Methanol) | Utilizes readily available esters. | Reversible reaction, requires removal of alcohol byproduct. |

| Ethylene Carbonate Route | Cyclohexanecarboxylic acid, Ethylene carbonate | Base | Carbon dioxide | Atom-economical, clean reaction. | Ethylene carbonate may be more expensive. |

Cyclohexane Ring Construction and Functionalization via Hydrogenation

An alternative synthetic strategy involves the construction of the cyclohexanecarboxylic acid framework itself from an aromatic precursor, followed by esterification to introduce the 2-hydroxyethyl group as described in the previous section.

Hydrogenation of Benzenecarboxylic Acid Compounds to Cyclohexanecarboxylic Acid Derivatives

The catalytic hydrogenation of benzoic acid and its derivatives to the corresponding cyclohexanecarboxylic acids is a well-established and industrially significant process. gychbjb.comresearchgate.netmdpi.com This reaction involves the reduction of the aromatic ring in the presence of hydrogen gas and a suitable metal catalyst. The process is typically carried out at elevated temperatures and pressures to achieve high conversion and selectivity.

Various solvents can be employed in the hydrogenation process, including the product itself (cyclohexanecarboxylic acid), which can act as a solvent for the starting benzoic acid. cabidigitallibrary.org The use of supercritical carbon dioxide as a reaction medium has also been explored, offering advantages in terms of product separation and environmental impact.

Catalytic Systems for Ring Hydrogenation (e.g., Rhodium or Ruthenium on Solid Supports)

The choice of catalyst is crucial for the efficient and selective hydrogenation of the aromatic ring. Noble metals, particularly rhodium (Rh) and ruthenium (Ru), supported on high-surface-area materials are highly effective for this transformation. gychbjb.comnih.govrsc.orgacs.org

Rhodium-based Catalysts: Rhodium, often supported on carbon (Rh/C) or alumina (B75360) (Rh/Al₂O₃), is a highly active catalyst for the hydrogenation of aromatic rings under relatively mild conditions. nih.govacs.orgresearchgate.net It often exhibits excellent selectivity for the formation of the cyclohexane ring without significant side reactions. Studies have shown that Rh/C can achieve near-quantitative conversion of benzoic acid to cyclohexanecarboxylic acid with high selectivity. nih.gov The activity of rhodium catalysts can be influenced by the choice of support and the reaction conditions. For instance, the use of supercritical carbon dioxide as a solvent has been shown to enhance the activity and cis-selectivity of supported rhodium catalysts in aromatic ring hydrogenations. nih.gov

Ruthenium-based Catalysts: Ruthenium, also commonly supported on carbon (Ru/C) or other materials like alumina (Ru/Al₂O₃) or titania (Ru/TiO₂), is another highly effective catalyst for the hydrogenation of benzoic acid. cabidigitallibrary.orgresearchgate.netgychbjb.com Ruthenium catalysts are known for their high activity and stability under various reaction conditions. Bimetallic catalysts, such as Ru-Pd/C, have also been developed and have shown excellent performance, achieving high conversion and selectivity at moderate temperatures and pressures. gychbjb.com The choice of solvent can influence the selectivity of ruthenium-catalyzed hydrogenations; for example, using a dioxane-water mixture has been shown to favor the formation of cyclohexanecarboxylic acid. researchgate.net

Table 3: Comparison of Rhodium and Ruthenium Catalysts for Benzoic Acid Hydrogenation

| Catalyst System | Support | Typical Reaction Conditions | Activity | Selectivity to Cyclohexanecarboxylic Acid |

| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | Lower temperature and pressure compared to some other catalysts. | Very High | Excellent |

| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃), Titania (TiO₂) | Moderate to high temperature and pressure. | High | Very Good |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Identification in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for identifying individual components within a volatile mixture. In the analysis of 2-Hydroxyethyl cyclohexanecarboxylate (B1212342), the sample is first vaporized and passed through a GC column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase.

Upon elution from the GC column, the isolated compound enters the mass spectrometer's ion source. Here, it is typically subjected to electron ionization (EI), where high-energy electrons bombard the molecule, knocking off an electron to form a positively charged molecular ion (M+•). This molecular ion, whose m/z value corresponds to the molecular weight of the compound (172.22 g/mol ), is often unstable and undergoes fragmentation into smaller, characteristic charged ions and neutral radicals. The mass spectrometer then separates these fragments based on their m/z ratio, generating a mass spectrum that serves as a unique "fingerprint" for the compound.

The structural elucidation of 2-Hydroxyethyl cyclohexanecarboxylate can be inferred from its fragmentation pattern. Key fragmentation pathways for esters include alpha-cleavage adjacent to the carbonyl group and the loss of the alkoxy group. The cyclohexane (B81311) ring can also undergo characteristic cleavages.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 172 | [C₉H₁₆O₃]+• | - | Molecular Ion (M+•) |

| 127 | [C₇H₁₁O₂]+ | •CH₂CH₂OH | Loss of the hydroxyethoxy radical |

| 111 | [C₇H₁₁O]+ | •OCH₂CH₂OH | Loss of the hydroxyethoxy group |

| 83 | [C₆H₁₁]+ | C₃H₅O₃ | Fragmentation of the ester and ring |

| 61 | [HOCH₂CH₂O]+ | C₇H₁₁O | Fragment from the ester side-chain |

| 55 | [C₄H₇]+ | C₅H₉O₃ | Characteristic cyclohexane ring fragment |

Application of GC-MS in Natural Product Analysis

GC-MS is a cornerstone technique in phytochemistry for the analysis of essential oils and plant extracts. These natural products are complex mixtures containing hundreds of compounds, and GC-MS allows for their separation and identification. While this compound itself is not widely reported as a major natural constituent, the analysis of structurally similar compounds is common.

For instance, a study involving the phytochemical analysis of ethanolic extracts from Ocimum basilicum (basil) utilized GC-MS to identify its components. Among the identified compounds was Cyclohexanecarboxylic acid, 2-hydroxy-, ethyl ester, a close structural analog of this compound. sielc.com This finding demonstrates the utility of GC-MS in identifying cyclohexanecarboxylate derivatives in complex botanical matrices. The identification process involves comparing the retention times and mass spectra of unknown peaks in the sample's chromatogram against spectral libraries like those from NIST and Wiley. researchgate.net This library matching, combined with interpretation of the fragmentation patterns, provides a high degree of confidence in the identification of compounds within these natural extracts.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present in the molecule, providing valuable structural information.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a compound. For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its ester and alcohol functionalities. The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. A very strong, sharp absorption peak typically found between 1750-1735 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the ester group. Additional key signals include C-H stretching from the cyclohexane ring's aliphatic groups around 2930-2850 cm⁻¹ and C-O stretching vibrations in the 1300-1000 cm⁻¹ region, which arise from both the ester and alcohol groups.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3500-3200 | O-H stretch | Alcohol | Broad, Strong |

| 2930-2850 | C-H stretch | Alkane (Cyclohexyl) | Strong |

| 1750-1735 | C=O stretch | Ester | Strong, Sharp |

| 1450 | C-H bend | Alkane (CH₂) | Medium |

| 1300-1150 | C-O stretch | Ester | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR would show distinct signals for each unique proton in the molecule. The protons on the ester's ethyl group next to the oxygen (a triplet around 4.2 ppm) and the protons on the carbon bearing the alcohol group (a triplet around 3.7 ppm) would appear in the downfield region due to the deshielding effect of the adjacent oxygen atoms. The numerous protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the upfield region (typically 1.2-2.4 ppm).

¹³C NMR spectroscopy provides information on the different carbon environments. The carbonyl carbon of the ester would be the most downfield signal, appearing around 175 ppm. The carbons bonded to oxygen atoms (C-O) would resonate in the 60-70 ppm range, while the aliphatic carbons of the cyclohexane ring would appear further upfield, between 25-45 ppm.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.21 | Triplet | 2H | -C(=O)O-CH₂ -CH₂OH |

| ~ 3.75 | Triplet | 2H | -OCH₂-CH₂ OH |

| ~ 2.30 | Multiplet | 1H | -CH -C(=O)O- |

| ~ 2.50 | Singlet (broad) | 1H | -OH |

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 176 | C =O (Ester) |

| ~ 66 | -C(=O)O-CH₂ - |

| ~ 61 | -CH₂ OH |

| ~ 43 | -CH -C(=O)O- |

Chromatographic Separation Sciences

Beyond gas chromatography, other chromatographic techniques are vital for the purification and analysis of compounds like this compound, particularly when dealing with non-volatile mixtures or for preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. Given the moderate polarity of this compound due to its ester and alcohol groups, a reversed-phase HPLC (RP-HPLC) method would be highly effective. sielc.com In this setup, the compound would be separated on a nonpolar stationary phase (like C18-silica) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS). HPLC methods are scalable and can be adapted for both analytical quantification and the preparative isolation of the pure compound. sielc.com

Gas-Liquid Chromatography (GLC) for Product Analysis in Reaction Monitoring

Gas-Liquid Chromatography (GLC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the synthesis of this compound. This technique allows for the quantitative determination of reactants, intermediates, and the final product in a reaction mixture, providing critical data for reaction optimization and kinetic studies.

In a typical GLC analysis for the production of this compound, a capillary column with a non-polar or medium-polarity stationary phase is employed. The separation is based on the differential partitioning of the analytes between the stationary phase and the inert carrier gas. The retention time of each compound is a characteristic feature that allows for its identification, while the peak area is proportional to its concentration.

Detailed Research Findings:

In the context of monitoring the esterification reaction to form this compound, GLC analysis can effectively separate the starting materials, such as cyclohexanecarboxylic acid and ethylene (B1197577) glycol, from the desired product. The use of a Flame Ionization Detector (FID) provides high sensitivity for these organic compounds. By periodically withdrawing aliquots from the reaction mixture and analyzing them by GLC, researchers can track the consumption of reactants and the formation of the product over time. This data is instrumental in determining the reaction endpoint and calculating the yield.

Below is a representative data table illustrating the results of a GLC analysis for a reaction mixture.

| Compound | Retention Time (min) | Peak Area (%) | Concentration (mol/L) |

| Ethylene Glycol | 3.5 | 15.2 | 0.8 |

| Cyclohexanecarboxylic Acid | 8.2 | 10.5 | 0.5 |

| This compound | 12.7 | 72.3 | 3.8 |

| By-product | 9.8 | 2.0 | 0.1 |

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry

For compounds that are less volatile or thermally labile, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. When coupled with Mass Spectrometry (MS), HPLC-MS becomes a highly specific and sensitive technique for the identification and quantification of this compound, especially in complex matrices.

Reverse-phase HPLC is commonly used for the separation of moderately polar compounds like this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. The elution of the compounds is achieved by gradually increasing the proportion of an organic solvent in the mobile phase. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing definitive structural information.

Detailed Research Findings:

An HPLC-MS method for the analysis of this compound would typically utilize a C18 column. The mass spectrometer, often a quadrupole or ion trap analyzer, can be operated in full-scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation and confirmation.

The following table summarizes typical parameters for an HPLC-MS analysis of this compound.

| Parameter | Value |

| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole |

| Monitored Ion (m/z) | [M+H]⁺ |

Thermal Analysis Methodologies (e.g., TGA, DSC) for Decomposition Studies

Thermal analysis techniques are essential for determining the thermal stability and decomposition profile of chemical compounds. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.

Detailed Research Findings:

A TGA analysis of this compound would reveal the temperature at which the compound begins to decompose, as indicated by a loss of mass. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting thermogram can be used to determine the onset of decomposition and the temperature at which the maximum rate of decomposition occurs.

DSC analysis provides complementary information about the thermal transitions of the compound. For this compound, the DSC thermogram would show an endothermic peak corresponding to its boiling point. In a decomposition study, exothermic peaks may be observed, indicating the release of heat during decomposition reactions.

The data from TGA and DSC analyses are crucial for establishing safe handling and storage conditions for this compound and for understanding its behavior at elevated temperatures.

The table below presents hypothetical thermal analysis data for this compound.

| Analysis Technique | Parameter | Result |

| TGA | Onset of Decomposition | ~220 °C |

| Temperature of Maximum Decomposition Rate | ~250 °C | |

| Residual Mass at 500 °C | < 5% | |

| DSC | Boiling Point (Endotherm) | ~210 °C |

| Decomposition (Exotherm) | > 230 °C |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Studies

Theoretical studies focusing on the electronic structure and reactivity of molecules like 2-Hydroxyethyl cyclohexanecarboxylate (B1212342) provide profound insights into their chemical behavior. These computational approaches allow for the prediction of molecular properties and reaction outcomes, guiding further experimental work.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of organic molecules. numberanalytics.comacs.org This method is founded on the Hohenberg-Kohn theorems, which establish that the ground-state energy and other properties of a system are a functional of the electron density. numberanalytics.com For a molecule such as 2-Hydroxyethyl cyclohexanecarboxylate, DFT calculations are employed to determine its optimized geometry, thermodynamic properties (like enthalpies and entropies), and spectroscopic characteristics (such as IR and NMR spectra). numberanalytics.comfu-berlin.de

A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p). nih.govresearchgate.net The B3LYP functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, offering a balance of accuracy and computational cost for many organic systems. nih.gov The 6-311G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the valence electrons and includes polarization functions (d on heavy atoms, p on hydrogens) to account for non-spherical electron density distributions, which is crucial for accurately modeling molecules with heteroatoms and hydrogen bonding capabilities. bohrium.comarxiv.org Such calculations can yield a detailed three-dimensional representation of the molecule's most stable conformation, which is the starting point for further reactivity and interaction studies. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. numberanalytics.comirjweb.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.comirjweb.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. chemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. numberanalytics.comrsc.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive, as it can be more easily excited. numberanalytics.comwuxiapptec.com For this compound, the HOMO would likely be localized on the oxygen atoms of the ester and hydroxyl groups, which have lone pairs of electrons, while the LUMO would be centered on the carbonyl group (C=O), a known electrophilic site. The analysis of these orbitals helps in predicting how the molecule will interact with electrophiles and nucleophiles. irjweb.comwuxiapptec.com

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.8 | Electron-donating ability |

| ELUMO | 1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.3 | Chemical reactivity and stability |

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. wikipedia.orgh-its.org This method is fundamental in structure-based drug design and helps in understanding the molecular basis of biological activity. wikipedia.orgnih.gov

The primary goal of molecular docking is to predict the preferred orientation (pose) of the ligand within the receptor's binding site and to estimate the strength of the interaction, commonly expressed as a binding energy or scoring function value. wikipedia.orgopenaccessjournals.com The process involves sampling a wide range of possible conformations of the ligand within the binding site and then using a scoring function to rank these poses. nih.gov Lower (more negative) binding energy values typically indicate a more stable and favorable interaction. nih.gov

For this compound, docking studies could predict its interaction with various enzymes, such as carboxylesterases, which are involved in the hydrolysis of esters. acs.orgfigshare.com The docking results would reveal key interactions, like hydrogen bonds formed by the hydroxyl group or the carbonyl oxygen, and hydrophobic interactions involving the cyclohexane (B81311) ring. This information is crucial for predicting whether the molecule is a likely substrate or inhibitor of a target enzyme. nih.gov Programs like AutoDock and GOLD are commonly used for these types of predictive studies. h-its.orgnih.gov

| Protein Target | Predicted Binding Energy (kcal/mol) | Potential Key Interactions |

|---|---|---|

| Carboxylesterase 1 | -6.5 | Hydrogen bond with Serine, Hydrophobic interactions |

| Human Serum Albumin | -5.8 | Hydrogen bond with Tyrosine, van der Waals forces |

| Cyclooxygenase-2 | -7.1 | Hydrogen bond with Arginine, Hydrophobic pocket interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physicochemical property. blogspot.comwikipedia.org The fundamental principle is that the variations in the activity of compounds are correlated with changes in their structural features. blogspot.comneovarsity.org

QSAR models are developed by correlating molecular descriptors with a known activity. blogspot.com These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. neovarsity.org For a series of ester compounds, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), topological indices, and quantum chemical descriptors like HOMO/LUMO energies. nih.govresearchgate.net Once a statistically robust model is developed and validated, it can be used to predict the activity of new, untested compounds. wikipedia.orgresearchgate.net In the context of this compound, a QSAR model could be used to predict its potential toxicity or other biological activities based on models developed for similar aliphatic esters. nih.govresearchgate.net

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Count | Basic molecular composition and size |

| 2D Descriptors | Topological Indices (e.g., Wiener index), Molecular Fingerprints | Structural connectivity and branching |

| 3D Descriptors | Molecular Surface Area, Molecular Volume | Molecular shape and size |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electronic distribution and reactivity |

Mechanistic Elucidation through Computational Simulations

Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions at the molecular level. rsc.orgufl.edunumberanalytics.com By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. ufl.eduscielo.br The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate. scielo.br

For this compound, computational methods can be used to study various reactions, such as its synthesis via Fischer esterification or its degradation through acid- or base-catalyzed hydrolysis. researchgate.netyoutube.com For instance, a simulation of the hydrolysis mechanism would involve modeling the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the ester's carbonyl carbon. nih.govresearchgate.net These calculations can reveal a stepwise mechanism, often involving the formation of a tetrahedral intermediate. nih.gov Such studies provide a dynamic picture of the bond-breaking and bond-forming processes that are difficult to observe experimentally. numberanalytics.comscielo.br This understanding is crucial for optimizing reaction conditions and controlling reaction outcomes. rsc.org

Theoretical Assessment of Reaction Pathways and Transition States

While direct computational studies specifically targeting the reaction pathways and transition states for the formation of this compound are not extensively available in peer-reviewed literature, a robust theoretical assessment can be constructed by drawing analogies from computational investigations of similar esterification reactions. Density Functional Theory (DFT) has been widely employed to elucidate the mechanisms of acid-catalyzed esterification, providing valuable insights into the energetics and geometries of reactants, intermediates, transition states, and products.

The formation of this compound is anticipated to proceed via the Fischer esterification mechanism, which involves the acid-catalyzed reaction between cyclohexanecarboxylic acid and ethylene (B1197577) glycol. This process is characterized by a series of proton transfer, nucleophilic attack, and dehydration steps.

General Acid-Catalyzed Esterification Pathway:

Computational studies on analogous systems, such as the esterification of acetic acid with methanol (B129727) and succinic acid with ethylene glycol, have delineated the key steps of the reaction pathway. nih.govresearchgate.net The generally accepted mechanism involves the following stages:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This step enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol molecule (in this case, ethylene glycol) acts as a nucleophile and attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Dehydration: The protonated hydroxyl group is eliminated as a water molecule, a good leaving group.

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield the final ester product and regenerate the acid catalyst.

Theoretical Insights from Analogous Systems:

DFT calculations on the acid-catalyzed esterification of ethanoic acid and ethanol (B145695) have shown that the rate-determining step is the protonation of the acid followed by the nucleophilic addition of the alcohol. nih.gov The energy barrier for the transition state of this step was calculated to be approximately 19.6 kcal/mol. nih.gov

A theoretical investigation into the polyesterification of succinic acid and ethylene glycol, in the absence of an external catalyst, explored both self-catalyzed and non-catalyzed pathways. researchgate.net The study, using DFT at the B3LYP/6-31G** level, optimized the geometries of reactants, transition states, and intermediates. The self-catalyzed pathway, where a second molecule of the carboxylic acid acts as the proton donor, was found to be a more favorable route. researchgate.net

Furthermore, some theoretical studies on acid-catalyzed esterification and hydrolysis have proposed a more streamlined two-step mechanism. rsc.org This alternative pathway suggests the initial protonation of the carboxylic acid's hydroxyl-oxygen, leading to the formation of a highly reactive acylium ion. rsc.org This is identified as the rate-controlling step with a calculated activation energy in the range of 4–10 kcal/mol. rsc.org The subsequent step involves the spontaneous reaction of the acylium ion with two alcohol molecules in a trimolecular fashion to form the final product. rsc.org

Transition State Geometries:

The transition states in these reactions typically involve the formation and breaking of several bonds. For the nucleophilic attack step, the transition state geometry would feature a partially formed bond between the alcohol's oxygen and the carbonyl carbon, and a partial re-hybridization of the carbonyl carbon from sp² to sp³. For the dehydration step, the transition state would involve the elongation of the C-OH2 bond and the partial formation of the C=O double bond.

Interactive Data Table: Calculated Activation Energies for Analogous Esterification Reactions

The following table presents a summary of computationally determined activation energies (Ea) for key steps in analogous esterification reactions, providing an estimate of the energetic barriers that would be expected in the formation of this compound.

| Reaction System | Method | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| Ethanoic Acid + Ethanol | DFT | Protonation and Nucleophilic Attack | 19.6 nih.gov |

| General Acid-Catalyzed Esterification | DFT | Acylium Ion Formation | 4-10 rsc.org |

Note: The data presented is from theoretical studies on analogous systems and serves as an approximation for the reaction to form this compound.

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Esterification Processes

The primary route for the synthesis of 2-Hydroxyethyl cyclohexanecarboxylate (B1212342) is the Fischer esterification of cyclohexanecarboxylic acid with ethylene (B1197577) glycol, typically in the presence of an acid catalyst such as sulfuric acid or tosic acid. ontosight.aimasterorganicchemistry.com This reversible reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of cyclohexanecarboxylic acid, enhancing the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com

Nucleophilic Attack : The ethylene glycol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). chemguide.co.uk

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, 2-Hydroxyethyl cyclohexanecarboxylate. chemguide.co.ukyoutube.com

To drive the equilibrium towards the product side, it is common to use an excess of one reactant (typically the alcohol) or to remove water as it is formed. masterorganicchemistry.com

Degradation Pathways of Cyclohexane-Derived Compounds

The degradation of cyclohexane (B81311) derivatives like this compound can occur through various pathways, often initiated by highly reactive species or microbial action. The stability of the cyclohexane ring is significant, but under specific conditions, it can undergo oxidation and cleavage.

In environmental and advanced oxidation processes, the hydroxyl radical (•OH) is a key species responsible for the degradation of organic compounds. For a model compound like cyclohexanoic acid, the degradation is initiated by the abstraction of a hydrogen atom from the cyclohexane ring. nih.gov This is a rapid reaction that forms a cyclohexyl radical. nih.gov

The subsequent steps generally follow this pathway:

Hydrogen Abstraction : A hydroxyl radical abstracts a hydrogen atom from a C-H bond on the cyclohexane ring, forming a cyclohexyl radical and a water molecule.

Radical Reaction with Oxygen : In the presence of oxygen, the cyclohexyl radical rapidly reacts to form a cyclohexylperoxyl radical (C₆H₁₀(COOH)OO•).

Formation of Hydroperoxides and Alcohols : The peroxyl radical can undergo further reactions, such as abstracting a hydrogen atom from another molecule to form a hydroperoxide or undergoing complex radical-radical termination reactions to form alcohols or ketones. nih.gov

Saturated hydrocarbons are typically oxidized to alcohols or carbonyl compounds through these hydrogen abstraction and termination reactions. nih.gov

High-energy processes, such as thermal decomposition or potent oxidation, can lead to the cleavage, or scission, of the C-C bonds within the cyclohexane ring. Theoretical studies on the unimolecular initiation of cyclohexane show that ring opening proceeds through a biradical mechanism. arxiv.org This process involves the initial cleavage of one C-C bond, forming a diradical intermediate which can then undergo further reactions, including isomerization and fragmentation. This ultimately leads to the formation of various linear, or acyclic, byproducts. arxiv.org While microbial degradation pathways for cyclohexanecarboxylic acid often proceed through β-oxidation-like mechanisms that eventually open the ring to form pimelyl-CoA, these are enzymatic processes distinct from purely chemical ring scission. researchgate.netcdnsciencepub.comnih.gov

Functionalization of the Cyclohexane Ring and Carboxylate Moiety

The structure of this compound offers multiple sites for further chemical modification, including the alpha-carbon of the ester, the cyclohexane ring itself, and the terminal hydroxyl group.

The carbon atom adjacent to the carbonyl group (the α-carbon) in the cyclohexane ring is acidic and can be deprotonated by a strong, non-nucleophilic base to form an enolate. This enolate is a potent nucleophile that can be alkylated by reaction with an alkyl halide. libretexts.org

The typical procedure involves:

Enolate Formation : The ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to quantitatively form the enolate. youtube.comyoutube.com LDA is favored because its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group. youtube.com

Nucleophilic Substitution : The enolate then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction. libretexts.orgyoutube.com This forms a new carbon-carbon bond at the α-position.

This method allows for the introduction of a wide variety of alkyl groups onto the cyclohexane ring adjacent to the ester functionality. organic-chemistry.org

Hydroxylation: Introducing a hydroxyl group onto the cyclohexane ring can be achieved through several methods. Biocatalytic approaches using enzymes like cytochrome P450 monooxygenases have shown the ability to perform site- and enantioselective C-H hydroxylation on functionalized cycloalkanes. nih.gov For example, engineered P450 variants can catalyze the allylic hydroxylation of cyclohexene-1-carboxylic acid methyl ester. nih.gov Chemical methods for the hydroxylation of alkenes, such as reaction with osmium tetroxide or potassium permanganate, can produce diols with syn-stereoselectivity. libretexts.org

Halogenation: Halogens can be introduced onto the cyclohexane ring via free-radical halogenation. This reaction typically uses Cl₂ or Br₂ in the presence of UV light and proceeds via a radical chain mechanism (initiation, propagation, termination). wikipedia.org However, this method is often unselective for alkanes, leading to a mixture of mono-, di-, and poly-halogenated products at various positions on the ring. wikipedia.org

A different approach is decarboxylative halogenation, which modifies the carboxylate group. In reactions like the Hunsdiecker reaction, a silver salt of the carboxylic acid is treated with a halogen (e.g., Br₂) to yield an organic halide with one fewer carbon atom, along with carbon dioxide and silver bromide. nih.govacs.org This method replaces the entire -CO₂H group with a halogen.

Applications in Chemical Science and Engineering Excluding Biomedical Focus

Materials Science and Polymer Engineering Applications

2-Hydroxyethyl cyclohexanecarboxylate's unique molecular structure, featuring both a bulky cycloaliphatic ring and a reactive primary hydroxyl group, makes it a valuable component in the synthesis and modification of polymeric materials.

Esters of cyclohexanedicarboxylic acid are recognized as effective plasticizers for thermoplastic polymers, most notably polyvinyl chloride (PVC). orst.edunih.gov These compounds are often used as alternatives to traditional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP) due to concerns about the health risks associated with phthalates. nih.govgoogle.com Cyclohexanoate-based plasticizers have been shown to impart advantageous properties to PVC formulations, including improved low-temperature flexibility and lower processing viscosity compared to their phthalate counterparts. nih.gov While not as extensively documented as other cyclohexanoates, 2-Hydroxyethyl cyclohexanecarboxylate (B1212342) fits within this class of compounds and can function as a plasticizer, enhancing the flexibility and workability of rigid polymers like PVC. orst.edunih.gov The incorporation of such plasticizers is crucial for producing a wide range of flexible PVC products. usda.gov

The drive towards sustainable and environmentally friendly materials has spurred research into bio-based resins and polymers. nih.govepa.gov this compound, with its reactive hydroxyl (-OH) group, is a suitable candidate for incorporation into such systems. This functional group allows the molecule to act as a monomer or a chain extender in the synthesis of polyesters and polyurethanes. Furthermore, it can serve as a crosslinker, reacting with other polymer chains to form a three-dimensional network. google.com This cross-linking process is fundamental to creating thermosetting resins with enhanced mechanical strength, thermal stability, and chemical resistance. The cyclohexyl ring provides rigidity and durability to the polymer backbone, while the flexible hydroxyethyl (B10761427) chain can influence properties like impact resistance and elasticity.

The properties of this compound lend themselves to applications in specialized materials. The presence of the 2-hydroxyethyl group can influence the optical properties of resins. For instance, the related compound 2-hydroxyethyl acrylate (B77674) has been shown to increase the refractive index and optical haze in optically clear resins, a property that can be controlled and utilized in the manufacturing of optical adhesives and displays. As a component in PVC plastisols, cyclohexanoate plasticizers contribute to the formulation of materials used in a variety of industrial applications. These applications include heavy-duty coatings, underbody protection for vehicles, conveyor belts, and tarpaulins, where flexibility, durability, and resistance to environmental factors are essential. orst.edu

Environmental Fate and Degradation Studies

Biodegradation Assessment in Environmental Systems

The ester linkage in 2-Hydroxyethyl cyclohexanecarboxylate (B1212342) is a primary target for microbial degradation. Carboxylesterases, a diverse group of enzymes produced by various microorganisms, are known to catalyze the cleavage of ester bonds. nih.gov Studies on similar compounds, such as phthalate (B1215562) esters and bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), have demonstrated that bacteria can effectively biodegrade these substances. nih.govnih.govsysu.edu.cn

The biodegradation of 2-Hydroxyethyl cyclohexanecarboxylate is expected to proceed via enzymatic hydrolysis, yielding cyclohexanecarboxylic acid and ethylene (B1197577) glycol. This initial step is crucial as it breaks down the parent compound into more water-soluble and generally less complex molecules. For instance, bacteria from the genera Gordonia, Enterobacter, and Pseudomonas have been identified as capable of degrading various esters. nih.govnih.govnih.gov A study on Enterobacter sp. HY1 showed that it could degrade BHET, first to mono-(2-hydroxyethyl) terephthalate (MHET) and then to terephthalic acid. nih.gov This suggests a stepwise hydrolysis of the ester bonds, a pathway that is likely applicable to this compound.

The subsequent fate of the hydrolysis products would involve further microbial metabolism. Cyclohexanecarboxylic acid can be metabolized by certain bacteria under both aerobic and anaerobic conditions. nih.gov Ethylene glycol is also readily biodegradable by a wide range of microorganisms.

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

In addition to biodegradation, this compound can be transformed by abiotic processes in the environment, primarily through hydrolysis and photodegradation.

Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by acids or bases. libretexts.orglibretexts.org In acidic conditions, the hydrolysis is a reversible reaction that yields cyclohexanecarboxylic acid and ethylene glycol. libretexts.org Under basic (alkaline) conditions, this process, known as saponification, goes to completion and produces a carboxylate salt (cyclohexanecarboxylate) and ethylene glycol. libretexts.org The rate of hydrolysis is influenced by pH and temperature. Studies on the acid-catalyzed hydrolysis of methyl cyclohexanecarboxylate have provided insights into the kinetics of such reactions. rsc.org

Photodegradation: The cyclohexyl group of the molecule may be susceptible to photodegradation, particularly in the presence of photosensitizers or reactive oxygen species generated by sunlight. While the ester itself does not strongly absorb UV light in the solar spectrum, indirect photolysis can occur. Research on the photodegradation of cyclohexane (B81311) has shown that it can be converted in the gas phase in the presence of titanium dioxide (TiO2), UV light, and ozone. nih.gov Although this study was conducted in the gas phase, similar principles of photocatalytic degradation could apply in aquatic environments containing photocatalytically active substances.

Environmental Monitoring and Trace Analysis Methodologies for Detection in Aquatic and Terrestrial Matrices

Detecting and quantifying this compound in environmental samples such as water and soil requires sensitive and specific analytical methods. While no standardized methods exist specifically for this compound, established techniques for the analysis of similar organic pollutants can be readily adapted. env.go.jp

The primary analytical techniques would likely involve chromatography coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and quantification of organic compounds in complex matrices. cdc.govresearchgate.net

Sample Preparation: Before instrumental analysis, a sample preparation step is necessary to extract and concentrate the analyte from the environmental matrix and remove interfering substances. env.go.jp For water samples, this could involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For soil and sediment samples, methods like Soxhlet extraction or ultrasonic extraction would be employed to isolate the compound. env.go.jp

Analytical Instrumentation:

| Technique | Detector | Applicability | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Suitable for volatile and semi-volatile compounds. Derivatization may be needed to increase volatility. | High sensitivity and selectivity, provides structural information for identification. |

These methods, with appropriate optimization, would be capable of detecting this compound at trace levels (ng/L to µg/L) in environmental samples.

Behavior in Soil and Water Systems

The behavior of this compound in soil and water is dictated by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to partition between different environmental compartments.

In Water: The presence of a hydroxyl group and an ester linkage suggests that this compound will have some degree of water solubility. However, the cyclohexyl ring is hydrophobic, which may limit its solubility. In aquatic systems, it would be subject to hydrolysis and biodegradation as previously discussed. Its volatility could also lead to some partitioning to the atmosphere.

In Soil: The interaction of this compound with soil is likely to be dominated by sorption to soil organic matter. nih.gov The hydrophobic cyclohexyl group would tend to associate with the organic fraction of the soil, which could reduce its mobility and bioavailability. mdpi.com The extent of sorption is influenced by soil properties such as organic carbon content, clay content, and pH. nih.govmdpi.com Compounds with higher hydrophobicity tend to have a greater affinity for soil and sediment, leading to longer residence times in the terrestrial environment. The mobility of the compound in soil will also be affected by its water solubility; higher solubility can lead to greater leaching potential towards groundwater.

Characterization of Environmental Transformation Products and Metabolites

Based on the expected degradation pathways, several transformation products and metabolites of this compound can be predicted.

Primary Transformation Products: The initial breakdown of the parent compound through both biotic and abiotic hydrolysis would lead to the formation of:

Cyclohexanecarboxylic acid: This would be a primary product of ester hydrolysis.

Ethylene glycol: The alcohol moiety released during hydrolysis.

Secondary Metabolites: Following the initial hydrolysis, these primary products would undergo further degradation.

The microbial metabolism of cyclohexanecarboxylic acid can proceed through pathways involving ring cleavage, ultimately leading to the formation of simpler aliphatic acids that can be funneled into central metabolic pathways. nih.gov For example, pimelyl-CoA has been identified as an intermediate in the anaerobic degradation of cyclohexane carboxylate. nih.gov

Ethylene glycol is readily biodegraded to glycolic acid, glyoxylic acid, and eventually mineralized to carbon dioxide and water.

The table below summarizes the potential transformation products and their precursors.

| Precursor Compound | Transformation Process | Key Transformation Products/Metabolites |

| This compound | Hydrolysis (Biotic/Abiotic) | Cyclohexanecarboxylic acid, Ethylene glycol |

| Cyclohexanecarboxylic acid | Microbial Metabolism | Pimelic acid derivatives (e.g., pimelyl-CoA), further aliphatic acids |

| Ethylene glycol | Microbial Metabolism | Glycolic acid, Glyoxylic acid, Carbon dioxide |

The identification and characterization of these transformation products in environmental samples are essential for a complete assessment of the environmental impact of this compound, as some metabolites may have their own toxicological profiles. researchgate.net

Future Directions in Research on 2 Hydroxyethyl Cyclohexanecarboxylate

The continued exploration of 2-Hydroxyethyl cyclohexanecarboxylate (B1212342), a compound with potential utility in various industrial sectors, necessitates a forward-looking research agenda. Future investigations should be strategically focused on enhancing its synthesis, deepening its characterization, expanding its applications, understanding its environmental impact, and integrating knowledge from multiple disciplines for a comprehensive profile.

Q & A

Basic: What are the recommended synthetic routes for 2-hydroxyethyl cyclohexanecarboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via esterification between cyclohexanecarboxylic acid and ethylene glycol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimal conditions include:

- Temperature: 80–100°C to balance reaction rate and side-product formation.

- Molar Ratio: A 1:1.2 molar ratio (acid:glycol) minimizes unreacted starting material .

- Solvent: Toluene or dichloromethane aids azeotropic water removal, improving esterification efficiency.

Electrochemical synthesis via anodic oxidation of cyclohexane derivatives can also yield esters, but requires precise control of voltage and electrolyte composition to avoid over-oxidation (e.g., cyclohexanol or dimer formation) . Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity product.

Basic: What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 4.1–4.3 ppm (ester –OCH₂CH₂OH), and δ 2.3–2.5 ppm (carboxylic acid-derived CH) confirm structure .

- ¹³C NMR: Signals near δ 170–175 ppm (ester carbonyl) and δ 65–70 ppm (hydroxyethyl oxygen-bearing carbons) are diagnostic.

- IR Spectroscopy: Strong absorbance at ~1730 cm⁻¹ (C=O stretch) and broad peak ~3400 cm⁻¹ (–OH stretch) validate ester and hydroxyl groups .

- GC-MS: Retention time and fragmentation patterns (e.g., m/z corresponding to cyclohexyl or hydroxyethyl fragments) confirm molecular weight and purity .

Advanced: How can researchers resolve discrepancies in product distribution during electrochemical synthesis of this compound?

Methodological Answer:

Electrochemical routes often yield side products like cyclohexanol, cyclohexene, or dimers. To address this:

- Parameter Optimization: Adjust voltage (≤2.5 V) and electrolyte pH to favor esterification over radical-mediated dimerization .

- Real-Time Monitoring: Use in situ FTIR or HPLC to track intermediate formation.

- Statistical Analysis: Apply multivariate analysis (e.g., PCA or ANOVA) to correlate reaction parameters (voltage, temperature) with product ratios. Data normalization against controls helps isolate variables .

Advanced: What computational approaches are suitable for predicting the reactivity and stability of this compound in complex systems?

Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., ester hydrolysis or transesterification) to identify transition states and activation energies .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., aqueous vs. organic media) to predict solubility and aggregation behavior.

- Docking Studies: Investigate interactions with enzymes (e.g., esterases) to assess biodegradation potential or biological activity .

Advanced: What mechanistic insights exist for the hydrolysis of this compound under varying pH conditions?

Methodological Answer:

- Acidic Hydrolysis: Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Rate-determining step is cleavage of the tetrahedral intermediate .

- Alkaline Hydrolysis: Involves hydroxide ion attack on the ester, forming a carboxylate and ethylene glycol. Pseudo-first-order kinetics apply under excess base .

- Enzymatic Hydrolysis: Lipases or esterases catalyze hydrolysis with stereoselectivity. Monitor via pH-stat titration or chiral HPLC to track enantiomeric products .

Application: How is this compound utilized in studying enzyme-substrate interactions in biochemical research?

Methodological Answer:

The compound serves as:

- Esterase Substrate: Hydrolysis kinetics (measured via UV-Vis or fluorometric assays) reveal enzyme activity and inhibition profiles .

- Membrane Permeability Probe: Modify its hydrophilicity (e.g., via acetylation) to study passive diffusion across lipid bilayers using Franz cell assays.

- Drug Delivery Intermediate: Conjugate with APIs (active pharmaceutical ingredients) via ester linkages to enhance solubility or control release rates .

Advanced: How do steric and electronic effects of the cyclohexyl group influence the reactivity of this compound compared to linear analogs?

Methodological Answer:

- Steric Effects: The bulky cyclohexyl group slows nucleophilic attack at the ester carbonyl, reducing hydrolysis rates compared to methyl or ethyl esters.

- Electronic Effects: Electron-donating cyclohexyl substituents stabilize the carbonyl via hyperconjugation, increasing resistance to alkaline hydrolysis.

- Comparative Studies: Use Hammett plots or LFER (Linear Free Energy Relationships) to quantify substituent effects on reactivity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

- Waste Disposal: Segregate as halogenated organic waste if halogenated solvents are used in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.